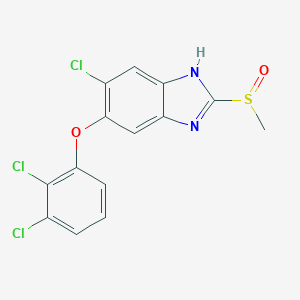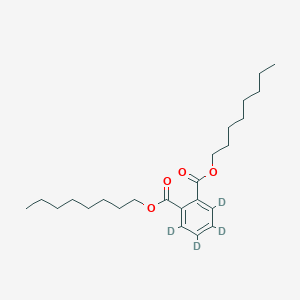
Fetcp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferroptosis is an iron-dependent form of regulated cell death that is characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS) in cells. Ferroptosis is distinct from other forms of cell death, such as apoptosis and necrosis, and is mediated by a unique set of proteins and pathways. One of the most promising targets for ferroptosis research is the Ferroptosis Activator Compound-1 (Fetcp).
Wirkmechanismus
Fetcp induces ferroptosis by inhibiting the activity of the cystine/glutamate antiporter system (xc-). This system is responsible for importing cystine into cells, which is then converted to cysteine and used to synthesize glutathione, a key antioxidant molecule. By inhibiting xc-, Fetcp reduces the availability of cysteine and glutathione, leading to the accumulation of lipid peroxides and Fetcp and ultimately triggering ferroptosis.
Biochemische Und Physiologische Effekte
Fetcp has been shown to induce ferroptosis in a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, Fetcp has been shown to have minimal toxicity in normal cells and tissues. These findings suggest that Fetcp may have a favorable therapeutic index and may be well-tolerated in patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Fetcp is its specificity for inducing ferroptosis. Unlike other compounds that induce cell death through multiple mechanisms, Fetcp specifically targets the xc- system and induces ferroptosis in a highly selective manner. However, one limitation of Fetcp is its relatively low potency compared to other ferroptosis inducers. This may limit its efficacy in certain cancer types or in combination with other therapies.
Zukünftige Richtungen
There are several potential future directions for Fetcp research. One area of interest is the development of more potent analogs of Fetcp that can induce ferroptosis at lower concentrations. Another area of interest is the identification of biomarkers that can predict which tumors are most sensitive to Fetcp. Finally, there is growing interest in the use of Fetcp in combination with other cancer therapies, such as immunotherapy or targeted therapy, to enhance their efficacy and overcome resistance.
Synthesemethoden
Fetcp is a small molecule that was developed through a structure-based drug design approach. The synthesis of Fetcp involves the use of a number of chemical reagents and techniques, including organic synthesis, chromatography, and spectroscopy. The final product is a highly pure and stable compound that has been extensively characterized both in vitro and in vivo.
Wissenschaftliche Forschungsanwendungen
Fetcp has been shown to induce ferroptosis in a variety of cancer cell lines and has demonstrated anti-tumor effects in several animal models. In addition, Fetcp has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. These findings suggest that Fetcp may have significant potential as a cancer therapeutic.
Eigenschaften
CAS-Nummer |
153632-45-2 |
|---|---|
Produktname |
Fetcp |
Molekularformel |
C17H26FNS |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
1-[1-[5-(2-(18F)fluoranylethyl)thiophen-2-yl]cyclohexyl]piperidine |
InChI |
InChI=1S/C17H26FNS/c18-12-9-15-7-8-16(20-15)17(10-3-1-4-11-17)19-13-5-2-6-14-19/h7-8H,1-6,9-14H2/i18-1 |
InChI-Schlüssel |
ZUIRYVYVFKXNLE-SQZVAGKESA-N |
Isomerische SMILES |
C1CCC(CC1)(C2=CC=C(S2)CC[18F])N3CCCCC3 |
SMILES |
C1CCC(CC1)(C2=CC=C(S2)CCF)N3CCCCC3 |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=C(S2)CCF)N3CCCCC3 |
Synonyme |
1-(1-(5-(2'-fluoroethyl)-2-thienyl)-cyclohexyl)piperidine FETCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



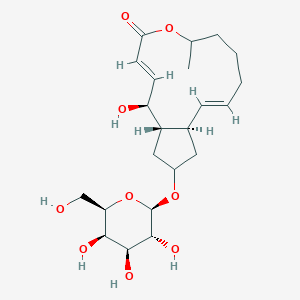
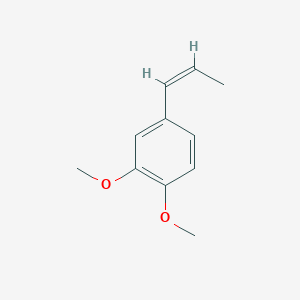
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

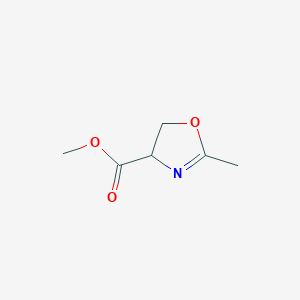

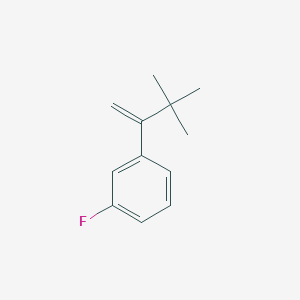
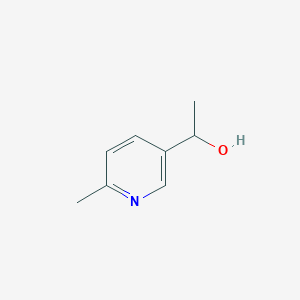
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
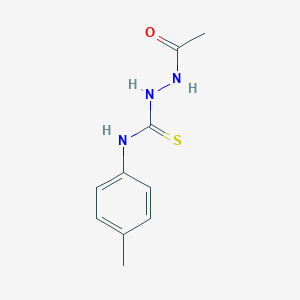
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
